N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]furan-2-carboxamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]furan-2-carboxamide is a synthetic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a chlorophenyl group, and a diethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Attachment of the Diethylaminoethyl Side Chain: The diethylaminoethyl side chain can be attached through a nucleophilic substitution reaction, where diethylamine reacts with an appropriate electrophile, such as an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form furan-2-carbinol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Furan-2-carbinol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with a thiophene ring instead of a furan ring, such as suprofen and articaine.
Benzamide Derivatives: Compounds with a benzamide structure, such as benzocaine and lidocaine.
Uniqueness
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]furan-2-carboxamide is unique due to its specific combination of a furan ring, chlorophenyl group, and diethylaminoethyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H21ClN2O2 |
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Molecular Weight |
320.8 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H21ClN2O2/c1-3-20(4-2)15(13-8-5-6-9-14(13)18)12-19-17(21)16-10-7-11-22-16/h5-11,15H,3-4,12H2,1-2H3,(H,19,21) |
InChI Key |
BYIHECRWRVEIPD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CNC(=O)C1=CC=CO1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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